molecular formula C26H34N4O5S B5045636 N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide CAS No. 5604-74-0

N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B5045636
CAS No.: 5604-74-0
M. Wt: 514.6 g/mol
InChI Key: OTAQUJBAQFKPIV-UHFFFAOYSA-N
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Description

N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a structurally complex acetamide derivative characterized by two key substituents:

  • Cyclododecylideneamino group: A bulky, lipophilic 12-membered cyclic substituent that may influence solubility, steric interactions, and membrane permeability.

Below, it is compared to structurally related acetamide derivatives to infer possible behaviors and applications.

Properties

IUPAC Name

N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5S/c31-26(28-27-22-15-9-6-4-2-1-3-5-7-10-16-22)21-29(23-17-11-8-12-18-23)36(34,35)25-20-14-13-19-24(25)30(32)33/h8,11-14,17-20H,1-7,9-10,15-16,21H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAQUJBAQFKPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386189
Record name N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5604-74-0
Record name N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the cyclododecylideneamino group and the subsequent attachment of the nitrophenylsulfonylanilino moiety. Common reagents used in these reactions include cyclododecanone, aniline derivatives, and nitrophenyl sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Size : The cyclododecylidene group in the target compound is significantly bulkier than the 1-phenylethyl or thiophenyl groups in analogues, likely reducing aqueous solubility but enhancing lipid bilayer penetration .

Nitrophenyl-Containing Acetamides

Compounds with nitrophenyl groups exhibit distinct reactivity and intermolecular interactions:

Compound Name Substituents Key Features Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, methylsulfonyl Nitro group twisted out of the aromatic plane; forms hydrogen bonds (C–H⋯O) in crystals
N-(2-nitrophenyl)sulfonylanilino derivatives Varied N-substituents Nitro groups enhance thermal stability and participate in supramolecular interactions (e.g., π-stacking)

Key Comparisons :

  • Crystal Packing : The nitro group’s orientation (e.g., twisted vs. planar) influences molecular conformation and crystal lattice stability. For example, highlights centrosymmetric hydrogen bonding between nitro and carbonyl groups, a feature that may also occur in the target compound .

Acetamides with Bulky N-Substituents

Bulky substituents impact physicochemical and pharmacological properties:

Compound Name Substituents Key Features Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides Trifluoromethylbenzothiazole, aryl Benzothiazole moiety enhances π-π interactions; trifluoromethyl increases metabolic stability
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl Basic side chain improves water solubility; used in drug delivery systems

Key Comparisons :

  • Lipophilicity vs.
  • Steric Hindrance : The large cyclic substituent may hinder binding to enzymatic pockets compared to smaller groups like trifluoromethylbenzothiazole .

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